Bomcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-benzyloxymethyloxy-3-cyanocoumarin, commonly referred to as BOMCC, is a fluorogenic substrate used in various biochemical assays. It is particularly known for its application in cytochrome P450 enzyme assays, where it exhibits minimal fluorescence until it undergoes oxidation. Upon oxidation, this compound releases a highly fluorescent product, making it a valuable tool in high-throughput screening for enzyme-drug interactions and cytochrome P450 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyloxymethyloxy-3-cyanocoumarin involves the reaction of 7-hydroxy-3-cyanocoumarin with benzyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of 7-benzyloxymethyloxy-3-cyanocoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-benzyloxymethyloxy-3-cyanocoumarin primarily undergoes oxidation reactions. The cytochrome P450 enzymes metabolize the compound at specific oxidation sites, leading to the release of a fluorescent product. This oxidation process is crucial for its application in biochemical assays .
Common Reagents and Conditions
The oxidation of 7-benzyloxymethyloxy-3-cyanocoumarin is typically carried out using cytochrome P450 enzymes in the presence of cofactors such as NADPH. The reaction conditions include maintaining an appropriate pH and temperature to ensure optimal enzyme activity .
Major Products Formed
The major product formed from the oxidation of 7-benzyloxymethyloxy-3-cyanocoumarin is a highly fluorescent compound. This product is used to measure enzyme activity and inhibition in various biochemical assays .
Scientific Research Applications
7-benzyloxymethyloxy-3-cyanocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-benzyloxymethyloxy-3-cyanocoumarin involves its metabolism by cytochrome P450 enzymes. The enzymes oxidize the compound at specific sites, leading to the release of a fluorescent product. This fluorescence is then measured to determine enzyme activity and inhibition. The molecular targets include various isoforms of cytochrome P450, and the pathways involved are primarily related to oxidative metabolism .
Comparison with Similar Compounds
7-benzyloxymethyloxy-3-cyanocoumarin is unique due to its high sensitivity, superior fluorescence, and solubility compared to other fluorogenic probes. Similar compounds include:
7-ethoxymethoxy-3-cyanocoumarin (EOMCC): Another fluorogenic substrate used in cytochrome P450 assays, but with different optical properties.
Dibenzylfluorescein (DBF): A fluorescent compound used in high-throughput screening assays for enzyme activity.
Benzyloxy-4-trifluoromethyl-coumarin (BFC): A substrate used in enzyme assays with distinct fluorescence characteristics.
These compounds share similar applications but differ in their fluorescence properties and sensitivity, making 7-benzyloxymethyloxy-3-cyanocoumarin a preferred choice for certain assays .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-oxo-6-(phenylmethoxymethoxy)-2,4-dihydro-1H-naphthalene-2-carbonitrile |
InChI |
InChI=1S/C19H17NO3/c20-11-17-8-15-6-7-18(9-16(15)10-19(17)21)23-13-22-12-14-4-2-1-3-5-14/h1-7,9,17H,8,10,12-13H2 |
InChI Key |
LZAZKAPOANXQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CC2=C1C=CC(=C2)OCOCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.